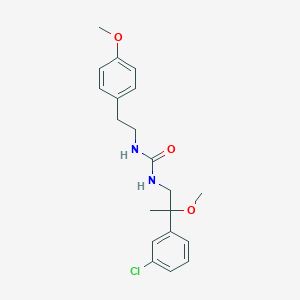![molecular formula C16H20ClN5O2 B2480205 7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole CAS No. 1030020-39-3](/img/structure/B2480205.png)
7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrimidoindole core, which is further substituted with methoxy groups and a piperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole typically involves multi-step procedures that include the formation of the pyrimidoindole core followed by the introduction of methoxy groups and the piperazine moiety. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidoindole core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and the implementation of environmentally friendly processes. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7,8-Dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7,8-dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-4-(piperazin-1-yl)-quinazoline: Shares structural similarities but differs in the core heterocyclic system.
7,8-Dimethoxyperphenazine: Contains similar methoxy and piperazine groups but has a different overall structure.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine-containing compound with distinct biological activities.
Uniqueness
7,8-Dimethoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole is unique due to its specific combination of functional groups and the pyrimidoindole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
7,8-dimethoxy-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-22-12-7-10-11(8-13(12)23-2)20-15-14(10)18-9-19-16(15)21-5-3-17-4-6-21/h7-9,17,20H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXLFMHXEISDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)N4CCNCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)
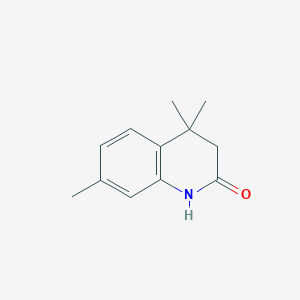
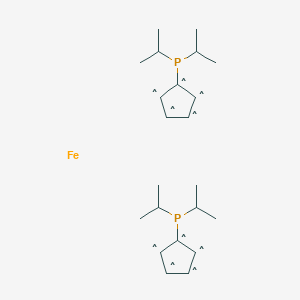
![3-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)
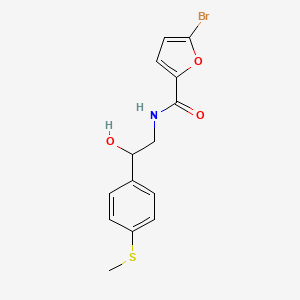
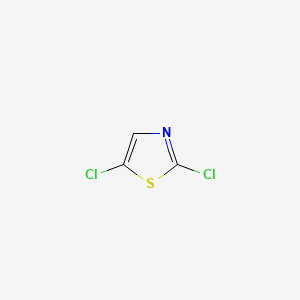


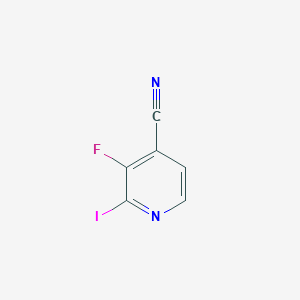
![4-{[(2,4-dimethylphenyl)amino]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2480137.png)
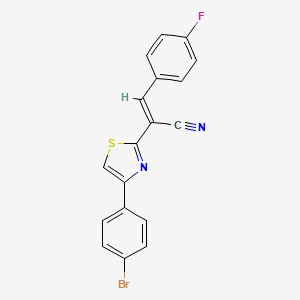
![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2480140.png)
![2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2480143.png)
